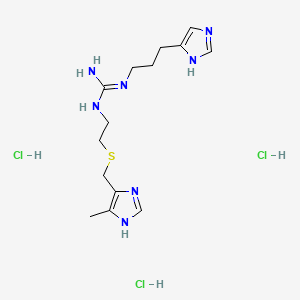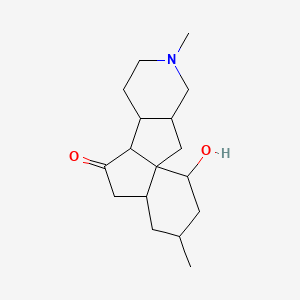
Impromidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Impromidine Hydrochloride is a highly potent and specific histamine H2 receptor agonist. It has been used diagnostically as a gastric secretion indicator due to its ability to stimulate acid secretion in the stomach .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Impromidine Hydrochloride involves the reaction of N-[2-[(5-methyl-4-imidazolyl)methylthio]ethyl]thiourea with methyl iodide in methanol to form the corresponding thiouronium iodide. This intermediate is then converted into the sulfate by treatment with an ion-exchange resin. Finally, the sulfate is condensed with 4-(3-aminopropyl)imidazole in refluxing water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Impromidine Hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as imidazole and guanidine .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and thiourea derivatives.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions include various thiouronium and imidazole derivatives .
Scientific Research Applications
Impromidine Hydrochloride has several scientific research applications:
Mechanism of Action
Impromidine Hydrochloride exerts its effects by binding to histamine H2 receptors, which are G-protein-coupled receptors. This binding activates adenylate cyclase, leading to an increase in cyclic AMP levels. The elevated cyclic AMP levels result in the activation of protein kinase A, which in turn stimulates the secretion of gastric acid in the stomach .
Comparison with Similar Compounds
Similar Compounds
Histamine: The natural ligand for histamine receptors, but less specific and potent compared to Impromidine Hydrochloride.
Dimaprit: Another histamine H2 receptor agonist, but with different pharmacokinetic properties.
Amthamine: A selective histamine H2 receptor agonist used in research.
Uniqueness
This compound is unique due to its high potency and specificity for histamine H2 receptors. This makes it particularly useful for diagnostic purposes and research applications where precise activation of these receptors is required .
Properties
CAS No. |
65573-02-6 |
|---|---|
Molecular Formula |
C14H26Cl3N7S |
Molecular Weight |
430.8 g/mol |
IUPAC Name |
2-[3-(1H-imidazol-5-yl)propyl]-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;trihydrochloride |
InChI |
InChI=1S/C14H23N7S.3ClH/c1-11-13(21-10-19-11)8-22-6-5-18-14(15)17-4-2-3-12-7-16-9-20-12;;;/h7,9-10H,2-6,8H2,1H3,(H,16,20)(H,19,21)(H3,15,17,18);3*1H |
InChI Key |
HNQSXVXPLCRZNZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CSCCNC(=NCCCC2=CN=CN2)N.Cl.Cl.Cl |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=NCCCC2=CN=CN2)N.Cl.Cl.Cl |
Key on ui other cas no. |
65573-02-6 |
Related CAS |
55273-05-7 (Parent) |
Synonyms |
Hydrochloride, Impromidine Impromidine Impromidine Hydrochloride Impromidine Oxalate (1:2) Impromidine Trihydrochloride SK and F 92676 SK and F-92676 SK and F92676 SKF 92676 SKF-92676 SKF92676 Trihydrochloride, Impromidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B1222638.png)
![(2S,4R,9R,14R,19R,21S)-2,21-dimethyl-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);dichloride](/img/structure/B1222639.png)

![(3E,12bR)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B1222642.png)
![5-Methyl-N-[4-(4-morpholinyl)phenyl]-2-pyrazinecarboxamide](/img/structure/B1222643.png)
![2-Methyl-4-[2-oxo-2-(2-phenylethylamino)ethyl]-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1222644.png)


![methyl 5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate](/img/structure/B1222648.png)





